Inositol Hexanicotinate
Description
Properties
IUPAC Name |
[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCIDXOLLEMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023147, DTXSID10859980 | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6556-11-2 | |
| Record name | Inositol niacinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSITOL NIACINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Inositol niacinate is synthesized through the esterification of inositol with nicotinic acid. The reaction involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl groups of inositol and the carboxyl groups of nicotinic acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of inositol niacinate involves large-scale esterification processes. The reaction mixture is subjected to purification steps, including crystallization and filtration, to obtain pure inositol niacinate. The final product is then dried and packaged for use in dietary supplements and pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Inositol niacinate primarily undergoes hydrolysis reactions. Upon ingestion, it is hydrolyzed by plasma esterases, releasing free nicotinic acid and inositol in a sustained manner . This hydrolysis process occurs sequentially, with each ester bond being cleaved to release one molecule of nicotinic acid and eventually yielding six molecules of nicotinic acid and one molecule of inositol .
Common Reagents and Conditions: The hydrolysis of inositol niacinate is facilitated by enzymatic activity in the bloodstream. The reaction conditions include physiological pH and temperature, which are optimal for the activity of plasma esterases .
Major Products Formed: The major products formed from the hydrolysis of inositol niacinate are nicotinic acid and inositol. These metabolites are responsible for the therapeutic effects of the compound .
Scientific Research Applications
Therapeutic Applications
Inositol nicotinate has been investigated for various medical conditions, particularly those related to circulation and lipid management:
- Peripheral Vascular Disease : It is used to manage symptoms associated with intermittent claudication and Raynaud's phenomenon. Clinical studies have indicated that it improves walking capacity in patients with these conditions .
- Hyperlipidemia : The compound has shown potential in lowering cholesterol levels and improving lipid profiles, although results can be variable across different studies .
- Cerebral Vascular Disease : Inositol nicotinate may enhance blood flow in cerebral vascular conditions, contributing to improved neurological outcomes .
- Other Conditions : It has also been explored for its effects on skin conditions (e.g., scleroderma, dermatitis), migraines, and even mental health disorders like schizophrenia .
Case Study 1: Raynaud's Phenomenon
A controlled study evaluated the effects of inositol nicotinate on patients with Raynaud's phenomenon. Results indicated significant improvements in digital blood flow and microcirculation, suggesting that the compound not only acts as a vasodilator but may also enhance fibrinolysis and lower serum lipids. Notably, elderly patients showed measurable improvements despite longstanding vasospastic disease .
Case Study 2: Intermittent Claudication
A systematic review assessed the efficacy of inositol nicotinate compared to placebo for treating intermittent claudication. While some studies reported improved walking distances and reduced symptoms, others yielded inconclusive results regarding its effectiveness. This variability highlights the need for further research to establish consistent outcomes .
Summary of Findings
The following table summarizes the key applications and findings related to inositol nicotinate:
Mechanism of Action
Inositol niacinate exerts its effects through the sustained release of nicotinic acid and inositol. Nicotinic acid acts as a vasodilator by directly and noncompetitively inhibiting the enzyme diacylglycerol acyltransferase 2 (DGAT2), which is responsible for the esterification of fatty acids to form triglycerides . This inhibition results in decreased triglyceride synthesis and reduced secretion of hepatic atherogenic lipoproteins . Additionally, nicotinic acid plays a crucial role in various metabolic processes, including the synthesis of coenzymes involved in oxidation-reduction reactions .
Comparison with Similar Compounds
Mechanism of Action :
- Lipid-lowering effects : Inhibits diacylglycerol acyltransferase-2 (DGAT2), reducing triglyceride (TG) synthesis and hepatic secretion of atherogenic lipoproteins .
- Vasodilation : Releases histamine, promoting blood vessel dilation and improving peripheral circulation .
- Antithrombotic : Disrupts proteins required for blood clotting .
Pharmacokinetics :
- Absorption : ~70% oral bioavailability, peak plasma concentration reached in 6–10 hours .
- Metabolism: Hydrolyzed to nicotinic acid and inositol; half-life ~1 hour .
- Excretion : Primarily via feces .
Comparison with Similar Compounds
Nicotinic Acid (Niacin)
Inositol nicotinate mitigates the flushing and hepatotoxicity associated with pure niacin due to its gradual release . However, its lipid-lowering efficacy is weaker .
Xuezhikang (Red Yeast Rice)
Xuezhikang, a statin analog, demonstrates superior lipid-lowering and cardiovascular benefits compared to inositol nicotinate .
Fenofibrate
Fenofibrate is significantly more effective in lowering TG but carries a higher risk of adverse effects .
Oryzanol
Oryzanol outperforms inositol nicotinate in TG reduction, particularly in arteriosclerosis prevention .
Cilostazol and Other Vasodilators
Cilostazol is more effective for claudication but has a distinct side-effect profile .
Biological Activity
Inositol nicotinate (IN) is a compound formed from inositol and nicotinic acid (niacin), primarily recognized for its potential benefits in cardiovascular health and lipid metabolism. This article delves into the biological activities of inositol nicotinate, its mechanisms of action, clinical studies, and implications for health.
Inositol nicotinate acts as a ligand for hydroxycarboxylic acid receptors (HCAR2 and HCAR3), which are G-protein coupled receptors involved in lipid metabolism. The activation of these receptors results in:
- Decreased lipolysis : By reducing the breakdown of fats, IN helps lower circulating free fatty acids.
- Lipid-lowering effects : IN contributes to the modulation of serum lipid profiles, particularly in reducing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) levels .
The compound undergoes hydrolysis in the body, releasing free nicotinic acid and inositol over a prolonged period, which minimizes side effects such as flushing commonly associated with standard niacin .
Absorption and Bioavailability
Research indicates that the absorption of inositol nicotinate varies significantly among individuals. Approximately 70% of an administered dose is absorbed into the bloodstream, but most of it remains intact post-absorption. In contrast, free nicotinic acid achieves much higher plasma concentrations after similar doses .
Table 1: Comparison of Plasma Levels After Administration
| Compound | Dose (mg) | Peak Plasma Level (µg/mL) |
|---|---|---|
| Nicotinic Acid | 1000 | 30 |
| Inositol Nicotinate | 1000 | 0.2 |
| IHN (Hexanicotinate) | 2400 | 0.1 |
Clinical Studies
Several studies have evaluated the efficacy of inositol nicotinate in various conditions:
- Raynaud's Phenomenon : A study involving patients with primary and secondary Raynaud's phenomenon demonstrated that IN significantly improved digital blood flow and reduced symptoms associated with vascular spasms. Patients experienced measurable improvements without significant side effects .
- Dyslipidemia : In a controlled trial with dyslipidemic patients, treatment with inositol nicotinate resulted in significant reductions in triglycerides and LDL cholesterol, alongside increases in HDL cholesterol levels over a 12-week period. Importantly, none of the participants reported flushing, highlighting IN's tolerability compared to traditional niacin .
- Metabolic Effects : Other research suggests that IN may influence glucose metabolism positively, showing trends towards lower fasting blood sugar levels during treatment .
Safety and Tolerability
Inositol nicotinate is generally well-tolerated, with a favorable safety profile compared to other lipid-modifying agents. Adverse effects are minimal, making it a viable option for long-term management of hyperlipidemia and related cardiovascular risks .
Q & A
Q. What are the key chemical characteristics of inositol nicotinate, and how are they validated in experimental settings?
Inositol nicotinate (C42H30N6O12) has a molecular weight of 810.732 g/mol, with 42 carbon, 30 hydrogen, 6 nitrogen, and 12 oxygen atoms per molecule . Validation requires elemental analysis (e.g., CHNS/O combustion), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended). For novel syntheses, include detailed spectral data (IR, MS) and crystallographic evidence if available .
Q. What standardized assays are used to evaluate inositol nicotinate’s lipid-lowering effects in preclinical models?
Common methods include:
- In vitro : Inhibition of HMG-CoA reductase activity in liver microsomes .
- In vivo : Measurement of serum total cholesterol, LDL, and triglycerides in hyperlipidemic rodent models (e.g., high-fat diet-induced mice). Ensure compliance with NIH guidelines for preclinical reporting, including sample size justification and randomization .
Q. How is inositol nicotinate distinguished from related compounds like nicotinic acid in pharmacokinetic studies?
Use LC-MS/MS to quantify plasma concentrations, leveraging unique fragmentation patterns (e.g., m/z 811.3 for inositol nicotinate vs. m/z 123.0 for nicotinic acid). Include stability tests under physiological conditions (pH, temperature) to confirm metabolite profiles .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in clinical data on inositol nicotinate’s efficacy for Raynaud’s disease?
Apply the PICOT framework :
- P : Patients with primary Raynaud’s (exclude secondary cases).
- I : Dosage standardization (e.g., 4 g/day divided doses).
- C : Placebo or prostaglandin analogs.
- O : Reduction in vasospastic episodes (quantified via patient diaries).
- T : 12-week trial duration . Address bias by using double-blinding and intention-to-treat analysis. Reference conflicting studies (e.g., variability in outcome measures) and propose meta-analytical approaches .
Q. How can metabolic pathway analysis elucidate inositol nicotinate’s dual role in lipid regulation and glucose metabolism?
Perform untargeted metabolomics (e.g., GC-MS or UPLC-QTOF) on serum/plasma samples from treated models. Focus on pathways such as:
- Nicotinate and nicotinamide metabolism : NAD+ biosynthesis linked to lipid oxidation.
- Inositol phosphate metabolism : Insulin signaling modulation . Validate findings using gene knockout models (e.g., SIRT1-deficient mice) to isolate mechanism-specific effects.
Q. What methodologies ensure reproducibility in synthesizing and characterizing inositol nicotinate derivatives for structure-activity studies?
- Synthesis : Document reaction conditions (solvent, catalyst, temperature) and purification steps (e.g., recrystallization solvents).
- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials. For novel derivatives, include X-ray diffraction data .
- Quality Control : Adhere to ICH Q2(R1) guidelines for analytical method validation (linearity, precision, LOD/LOQ) .
Q. How do researchers reconcile discrepancies between in vitro and in vivo data on inositol nicotinate’s anti-inflammatory effects?
- In vitro limitations : Address bioavailability issues using pro-drug activation assays.
- In vivo complexity : Use tissue-specific knockout models (e.g., myeloid cell-specific PPARγ knockout) to isolate target cells.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
Methodological Guidance
- Data Reporting : Follow Beilstein Journal guidelines for experimental sections, including raw data deposition in public repositories (e.g., ChEMBL, PubChem) .
- Ethical Compliance : For clinical studies, detail participant selection criteria (e.g., exclusion of diabetics due to glucose metabolism interactions) and obtain informed consent .
- Statistical Rigor : Use GraphPad Prism or R for ANOVA with Tukey’s post-hoc test. Report effect sizes and confidence intervals to avoid overinterpretation of small-sample studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
